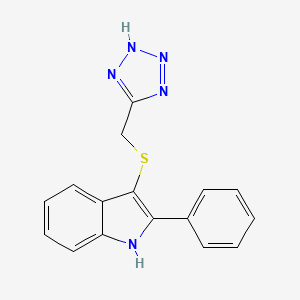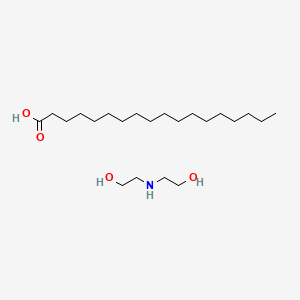
Stearic acid diethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid diethanolamine salt is a compound formed by the reaction of stearic acid and diethanolamine. It is a nonionic surfactant widely used in various industries due to its excellent emulsifying, lubricating, thickening, and cleansing properties . This compound is soluble in water and general organic solvents, forming gels in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid diethanolamine salt typically involves the direct heating of stearic acid and diethanolamine. The reaction is carried out under vacuum conditions to remove trace water, followed by the addition of a basic catalyst to facilitate the ammonolysis reaction . The reaction conditions are mild, and the equipment used is relatively simple, making this method cost-effective and energy-efficient .
Industrial Production Methods
In industrial settings, the synthesis can also be performed using methyl stearate and diethanolamine under reduced pressure. This method yields a higher purity product but involves more complex technological operations and the use of flammable and explosive methyl alcohol . The final product is obtained by evaporating and removing n-butyl alcohol under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions
Stearic acid diethanolamine salt undergoes various chemical reactions, including:
Amidation: Reaction with ethanolamine to form stearoylethanolamide.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Esterification: Involves alcohols and acidic catalysts like sulfuric acid.
Major Products
Stearoylethanolamide: Formed from amidation reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
Stearic acid diethanolamine salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of stearic acid diethanolamine salt involves its surfactant properties. It reduces surface tension, allowing for better mixing and emulsification of different substances . The compound dissociates into diethanolamine and stearic acid, which interact with molecular targets to exert their effects . The presence of Brønsted acid sites in catalysts enhances the amidation reactions, leading to the formation of stearoylethanolamide .
Comparison with Similar Compounds
Similar Compounds
Stearoylethanolamide: Formed from the amidation of stearic acid and ethanolamine.
Diethanolamide stearate: Another derivative of stearic acid and diethanolamine.
Uniqueness
Stearic acid diethanolamine salt is unique due to its excellent emulsifying, lubricating, and thickening properties, making it indispensable in various industrial and cosmetic applications . Its ability to form gels in water and dissolve in organic solvents further enhances its versatility .
Properties
CAS No. |
2717-16-0 |
|---|---|
Molecular Formula |
C18H36O2.C4H11NO2 C22H47NO4 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |
InChI Key |
RZEWIYUUNKCGKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Related CAS |
38455-64-0 68444-28-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
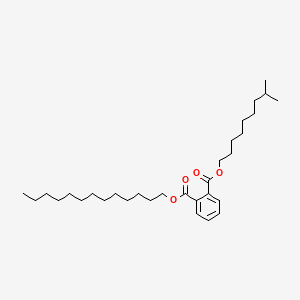
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
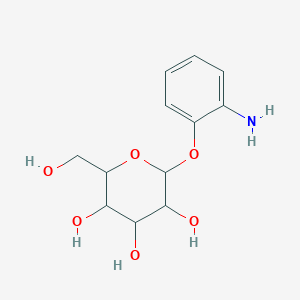
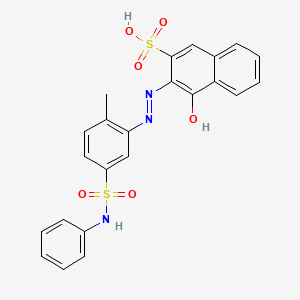
![Benzoic acid, 2-[[(5-amino-2-methylphenyl)sulfonyl]amino]-](/img/structure/B13776671.png)
![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)
palladium(II)]](/img/structure/B13776679.png)

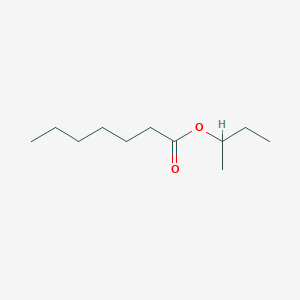
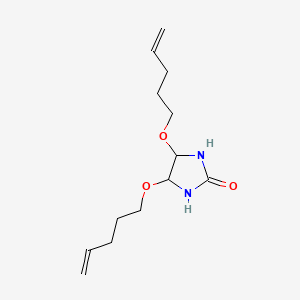
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
